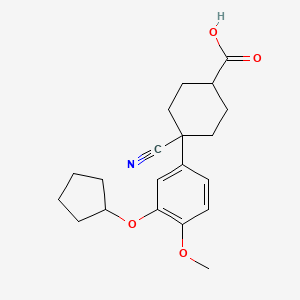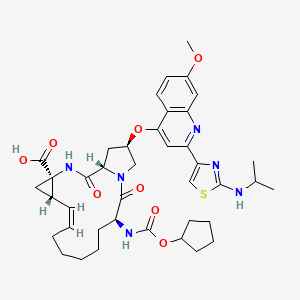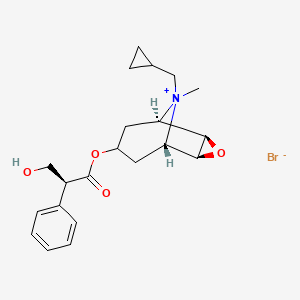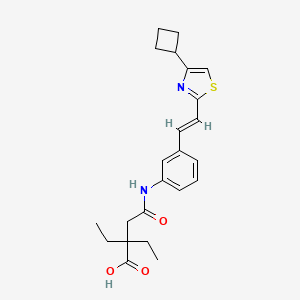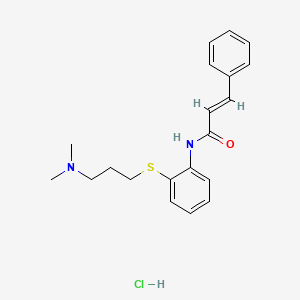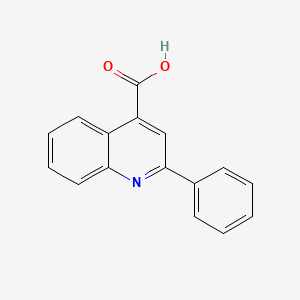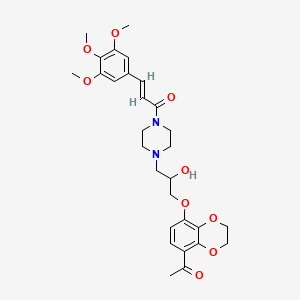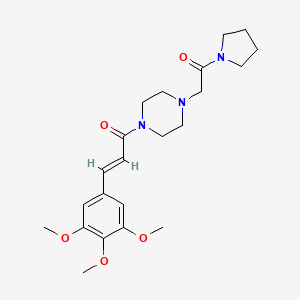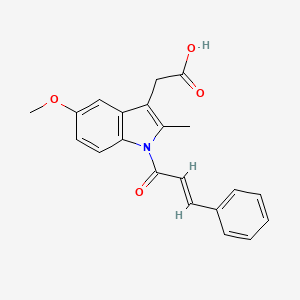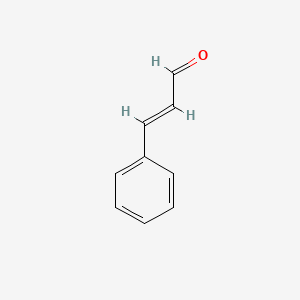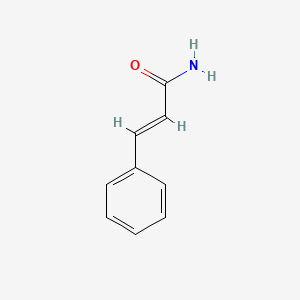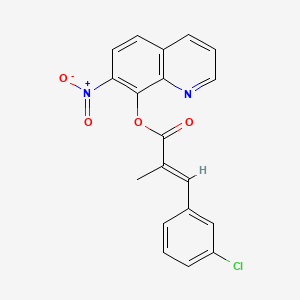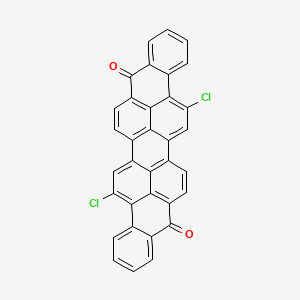
C.I. Vat violet 1
Vue d'ensemble
Description
C.I. Vat Violet 1, also known as Vat Violet 1, is a synthetic organic compound used primarily as a vat dye. Vat dyes are a class of dyes that are insoluble in water and must be chemically reduced to a soluble form before application. Vat Violet 1 is known for its excellent color fastness properties, making it a popular choice for dyeing textiles, especially cotton and other cellulosic fibers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vat Violet 1 typically involves the condensation of anthraquinone derivatives. One common method is the reaction of 1,4-diaminoanthraquinone with phthalic anhydride under high-temperature conditions. The reaction is carried out in the presence of a catalyst, such as zinc chloride, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Vat Violet 1 involves several steps, including the preparation of intermediates, condensation reactions, and purification processes. The intermediates are first synthesized through various chemical reactions, followed by their condensation to form the final dye. The crude dye is then purified through recrystallization or other purification techniques to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Vat Violet 1 undergoes several types of chemical reactions, including:
Reduction: The dye is reduced to its leuco form using reducing agents such as sodium hydrosulfite and sodium hydroxide.
Oxidation: After the dye has been absorbed by the fibers, it is oxidized back to its original insoluble form using air or other oxidizing agents.
Common Reagents and Conditions
Reducing Agents: Sodium hydrosulfite, sodium hydroxide
Oxidizing Agents: Air, hydrogen peroxide
Reaction Conditions: The reduction process is typically carried out at elevated temperatures (around 60-90°C) and under alkaline conditions.
Major Products Formed
The major product formed from the reduction of Vat Violet 1 is its leuco form, which is soluble in water. Upon oxidation, the leuco form reverts to the original insoluble Vat Violet 1, which is fixed onto the textile fibers .
Applications De Recherche Scientifique
Vat Violet 1 has several scientific research applications, including:
Textile Industry: It is widely used for dyeing cotton and other cellulosic fibers due to its excellent color fastness properties.
Biological Staining: Vat Violet 1 is used in biological staining techniques to visualize cellular components under a microscope.
Chemical Research: The compound is used as a model compound in various chemical research studies to understand the behavior of vat dyes and their interactions with different substrates.
Mécanisme D'action
The mechanism of action of Vat Violet 1 involves its reduction to a soluble leuco form, which can penetrate the textile fibers. Once inside the fibers, the dye is oxidized back to its original insoluble form, which is then fixed onto the fibers. This process ensures that the dye remains firmly attached to the fibers, providing excellent wash and light fastness .
Comparaison Avec Des Composés Similaires
Vat Violet 1 can be compared with other vat dyes, such as Vat Blue 18, Vat Brown 1, and Vat Red 1. These dyes share similar properties, such as excellent color fastness and the need for reduction and oxidation processes for application. Vat Violet 1 is unique in its specific hue and its application in both the textile industry and biological staining .
List of Similar Compounds
- Vat Blue 18
- Vat Brown 1
- Vat Red 1
- Vat Orange 1
Propriétés
IUPAC Name |
19,33-dichlorononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H14Cl2O2/c35-25-13-23-18-10-12-22-32-28(18)24(14-26(36)30(32)16-6-2-4-8-20(16)34(22)38)17-9-11-21-31(27(17)23)29(25)15-5-1-3-7-19(15)33(21)37/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVVDDZWMCZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C4C5=C6C(=CC(=C7C6=C(C=C5)C(=O)C8=CC=CC=C87)Cl)C9=C4C3=C(C2=O)C=C9)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80892086 | |
| Record name | 5,14-Dichloroisoviolanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81-28-7, 1324-55-6 | |
| Record name | 5,14-Dichlorobenzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. Vat Violet 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001324556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,14-Dichloroisoviolanthrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80892086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzo[rst]phenanthro[10,1,2-cde]pentaphene-9,18-dione, 5,14-dichloro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


